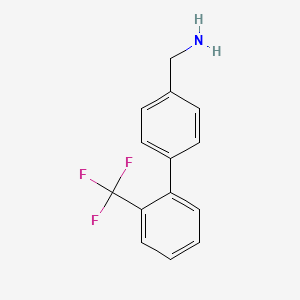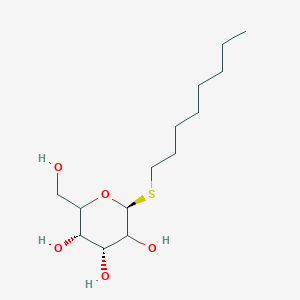
2'-(Trifluoromethyl)-biphenyl-4-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Trifluoromethyl)-biphenyl-4-methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethyl)-biphenyl-4-methanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 2’-(Trifluoromethyl)-biphenyl-4-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2’-(Trifluoromethyl)-biphenyl-4-methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
作用機序
The mechanism of action of 2’-(Trifluoromethyl)-biphenyl-4-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the biphenyl structure.
Trifluoromethylphenol: Contains a hydroxyl group instead of the methanamine group.
Trifluoromethylpyridine: Features a pyridine ring instead of the biphenyl structure.
Uniqueness: 2’-(Trifluoromethyl)-biphenyl-4-methanamine is unique due to its combination of the trifluoromethyl group and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
分子式 |
C14H12F3N |
|---|---|
分子量 |
251.25 g/mol |
IUPAC名 |
[4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H,9,18H2 |
InChIキー |
MBOVGJIFTRTTFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)

![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)

![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)




![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)

